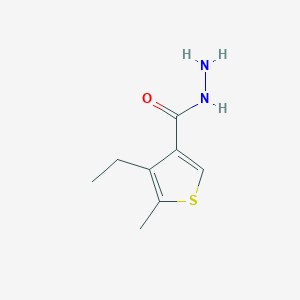

4-Ethyl-5-methylthiophene-3-carbohydrazide

Description

Significance of the Thiophene (B33073) Core in Heterocyclic Chemistry

The thiophene ring, a five-membered heterocycle containing one sulfur atom, is a privileged structure in medicinal chemistry and materials science. ajgreenchem.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This is exemplified in drugs like the NSAID lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

The significance of the thiophene core stems from several key properties:

Aromaticity and Stability : The thiophene ring is aromatic, lending it considerable stability, yet it is often more reactive than benzene, facilitating a variety of chemical transformations. ajgreenchem.com

Versatile Reactivity : It readily undergoes electrophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile building block for synthesizing complex molecules. nih.gov

Pharmacophoric Properties : The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, which is a crucial aspect of drug design. ajgreenchem.com

Broad Applications : Thiophene derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antibiotic agents. ajgreenchem.comnih.gov They are also used in the development of agrochemicals and advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). nih.gov

Role of the Carbohydrazide (B1668358) Moiety in Organic Synthesis and Medicinal Chemistry

The carbohydrazide functional group (-CONHNH2) is a highly versatile and reactive moiety that serves as a critical synthon in organic chemistry and a key pharmacophore in drug discovery. nih.gov

In Organic Synthesis: Carbohydrazides are invaluable precursors for the synthesis of a multitude of heterocyclic compounds. ajgreenchem.com The terminal amino group is a potent nucleophile, readily reacting with carbonyl compounds like aldehydes and ketones to form stable hydrazones or Schiff bases. researchgate.net These intermediates can then undergo cyclization reactions to yield a wide range of heterocyclic rings. ajgreenchem.com The general synthetic utility of the carbohydrazide group is a cornerstone for building molecular diversity.

In Medicinal Chemistry: The carbohydrazide moiety and its derivatives, such as hydrazones, are associated with a broad spectrum of biological activities. google.comgoogle.com This functional group has been incorporated into molecules exhibiting properties including:

Antimicrobial google.com

Anticancer google.com

Anti-inflammatory google.com

Antitubercular google.com

Antiviral google.com

The ability of the carbohydrazide group to form hydrogen bonds allows it to interact effectively with biological targets, making it an important feature in the design of new therapeutic agents. researchgate.net

Overview of 4-Ethyl-5-methylthiophene-3-carbohydrazide in Academic Contexts

While extensive research exists on the broader class of thiophene derivatives, specific academic literature on this compound is limited. However, its structure suggests it serves as a valuable intermediate in synthetic and medicinal chemistry research, following the patterns of related thiophenecarbohydrazides.

The synthesis of this compound would likely begin with a substituted 2-aminothiophene, such as an ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate, which is a common precursor for such molecules. A well-established method for creating these precursors is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur. Following the creation of the thiophene ester, hydrazinolysis—reaction with hydrazine (B178648) hydrate (B1144303)—would convert the ester group into the desired carbohydrazide functionality. ajgreenchem.com

Given the known biological activities of analogous compounds, this compound is a candidate for further investigation in drug discovery programs. It could serve as a scaffold for creating libraries of new compounds to be screened for various therapeutic activities, such as anticancer or antimicrobial effects. nih.govtandfonline.com The ethyl and methyl groups on the thiophene ring can influence the compound's lipophilicity and steric profile, potentially fine-tuning its interaction with biological targets.

Interactive Data Table: Properties of a Parent Thiophenecarbohydrazide

| Property | Value |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | thiophene-3-carbohydrazide |

| CAS Number | 39001-23-5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-6-5(2)12-4-7(6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRJAJATAXTZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391973 | |

| Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438225-41-3 | |

| Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 4 Ethyl 5 Methylthiophene 3 Carbohydrazide

Condensation Reactions of the Carbohydrazide (B1668358) Moiety

The hydrazide functional group (-CONHNH₂) is characterized by its nucleophilic terminal nitrogen atom, making it highly reactive towards electrophilic carbonyl compounds. This reactivity is the basis for the formation of various derivatives, most notably N-acylhydrazones.

Formation of N-Acylhydrazones (Schiff Bases)

The condensation of carbohydrazides with aldehydes and ketones is a fundamental reaction that yields N-acylhydrazones, also known as Schiff bases. nih.gov This reaction typically proceeds under acidic catalysis, where the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the terminal nitrogen of the hydrazide. semanticscholar.org

For 4-Ethyl-5-methylthiophene-3-carbohydrazide, this reaction would involve its treatment with a variety of aromatic or aliphatic aldehydes and ketones. The resulting N-acylhydrazones are characterized by the presence of an azomethine group (-N=CH-). These compounds are of significant interest due to their conformational isomerism and potential biological activities. mdpi.com The general scheme for this reaction is as follows:

Table 1: Representative Aldehydes and Ketones for N-Acylhydrazone Formation

| Reactant Class | Specific Examples | Expected Product Type |

| Aromatic Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | N'-(arylmethylene)-4-ethyl-5-methylthiophene-3-carbohydrazide |

| Aliphatic Aldehydes | Acetaldehyde, Propionaldehyde | N'-(alkylidene)-4-ethyl-5-methylthiophene-3-carbohydrazide |

| Aromatic Ketones | Acetophenone, Benzophenone | N'-(1-arylethylidene)-4-ethyl-5-methylthiophene-3-carbohydrazide |

| Aliphatic Ketones | Acetone, Cyclohexanone | N'-(alkylidene)-4-ethyl-5-methylthiophene-3-carbohydrazide |

Reactions with Other Carbonyl Compounds

Beyond simple aldehydes and ketones, the carbohydrazide moiety of this compound can react with other carbonyl-containing compounds. For instance, reactions with β-dicarbonyl compounds, such as acetylacetone (B45752), can lead to the formation of pyrazole (B372694) derivatives, as will be discussed in the following section.

Cyclocondensation and Heterocyclic Annulation Reactions

The carbohydrazide functional group is a key building block in heterocyclic synthesis, enabling the construction of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of a small molecule, such as water.

Synthesis of Pyrazole Derivatives

Pyrazole rings can be synthesized through the reaction of carbohydrazides with 1,3-dicarbonyl compounds. A common reagent for this transformation is acetylacetone (2,4-pentanedione). mdpi.orgnih.govijtsrd.com The reaction is believed to proceed via the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

The reaction of this compound with acetylacetone would be expected to yield a 1-(4-ethyl-5-methylthiophene-3-carbonyl)-3,5-dimethyl-1H-pyrazole derivative. The general reaction is depicted below:

Table 2: Common 1,3-Dicarbonyl Compounds for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Expected Pyrazole Product Substitution |

| Acetylacetone | 3,5-Dimethylpyrazole |

| Ethyl Acetoacetate (B1235776) | 3-Methyl-5-hydroxypyrazole |

| Dibenzoylmethane | 3,5-Diphenylpyrazole |

Formation of Oxadiazole Systems

1,3,4-Oxadiazole rings are another important class of heterocycles that can be synthesized from carbohydrazides. A common method involves the oxidative cyclization of N-acylhydrazones. luxembourg-bio.comorganic-chemistry.orgnih.govutar.edu.my Alternatively, direct cyclization of the carbohydrazide can be achieved using various dehydrating agents. One of the most common methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. organic-chemistry.org

Another route to 1,3,4-oxadiazoles involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by acidification to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com The reaction of this compound would likely proceed as follows:

Derivatization to Thiadiazole Compounds

Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) derivatives can also be prepared from carbohydrazides. A widely used method is the reaction of the carbohydrazide with carbon disulfide in a basic medium, which upon cyclization, yields the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. sbq.org.br This reaction is mechanistically similar to the formation of oxadiazole-2-thiols.

Another important route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.govorganic-chemistry.orgbu.edu.eg These thiosemicarbazides can be prepared by the reaction of the carbohydrazide with an isothiocyanate. The subsequent acid-catalyzed cyclization of the thiosemicarbazide leads to the formation of the 1,3,4-thiadiazole ring. The general synthetic pathway is illustrated below:

Table 3: Common Reagents for Thiadiazole Synthesis from Carbohydrazides

| Reagent | Intermediate | Final Product Type |

| Carbon Disulfide (CS₂) | Dithiocarbazate | 5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-thiadiazole-2-thiol |

| Aryl Isothiocyanate | Thiosemicarbazide | 2-(Arylamino)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-thiadiazole |

Construction of Thienopyrimidine Scaffolds

The synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a variety of biological activities, represents a significant derivatization pathway for thiophene-based precursors. ekb.egnih.gov The carbohydrazide moiety of this compound is a key functional group for constructing the fused pyrimidine (B1678525) ring through cyclocondensation reactions with various carbon synthons.

One common strategy involves the reaction with β-dicarbonyl compounds. For instance, treatment with acetylacetone in an acidic medium leads to the formation of a dimethyl-substituted thienopyrimidinone. Similarly, reacting the carbohydrazide with ethyl acetoacetate yields a methyl-thienopyrimidinone derivative.

Another established method is the reaction with one-carbon synthons. Refluxing the starting carbohydrazide with an excess of formamide (B127407) or triethyl orthoformate can provide the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one. mdpi.comnih.gov Furthermore, the carbohydrazide can be reacted with isothiocyanates to form thiosemicarbazide intermediates. These intermediates can then undergo base-catalyzed intramolecular cyclization to afford N-substituted 2-thioxo-thieno[2,3-d]pyrimidinones. ekb.egnih.gov

| Reagent/Condition | Product Structure | Product Name |

| Acetylacetone, EtOH, reflux | Thienopyrimidinone ring with two methyl groups at the pyrimidine moiety | 2,4-Dimethyl-6-ethyl-5-methylthieno[2,3-d]pyrimidin-7(8H)-one |

| Ethyl Acetoacetate, EtOH, reflux | Thienopyrimidinone ring with a methyl group at the pyrimidine moiety | 2-Methyl-6-ethyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one |

| Formamide, reflux | Unsubstituted Thienopyrimidinone | 6-Ethyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one |

| Phenyl isothiocyanate, then KOH/EtOH | Thienopyrimidinone ring with a phenyl-substituted thioxo group | 3-Phenyl-2-thioxo-6-ethyl-5-methyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |

Exploration of Pyrrole (B145914) and Triazole Derivatives

The carbohydrazide functional group is also a valuable precursor for the synthesis of five-membered heterocyclic rings such as pyrroles and triazoles.

The synthesis of pyrrole derivatives can be achieved through condensation reactions. The reaction of this compound with various aldehydes or ketones yields the corresponding hydrazones. nih.gov These hydrazones can serve as intermediates for further cyclization, although a more direct approach to pyrrole ring formation often involves converting the hydrazide to an amine followed by a Paal-Knorr synthesis with a 1,4-dicarbonyl compound.

The construction of 1,2,4-triazole (B32235) rings is a more direct and widely explored pathway. A common method involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which upon base-catalyzed cyclization, yields a 5-(thienyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov Alternatively, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303), can lead to the formation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives.

| Reagent/Condition | Intermediate/Product Structure | Product Class |

| Benzaldehyde, EtOH, cat. AcOH | Hydrazone derivative | Pyrrole Precursor (Hydrazone) |

| Phenyl isothiocyanate, then NaOH/EtOH | 1,2,4-Triazole-3-thione derivative | 1,2,4-Triazole |

| 1. CS₂, KOH 2. Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thiol derivative | 1,2,4-Triazole |

Reactions Leading to Other Fused Heterocyclic Systems

Beyond thienopyrimidines, the reactivity of this compound allows for the synthesis of other fused bicyclic and polycyclic heterocyclic systems. These reactions often leverage the nucleophilicity of the hydrazide nitrogens to react with bifunctional electrophiles.

For example, treatment of the carbohydrazide with carbon disulfide under basic conditions can lead to the formation of a fused thieno[3,2-e] ekb.egnih.govnih.govthiadiazine system. The reaction with α-haloketones or α-haloesters can also be employed to construct fused six-membered rings. For instance, reacting the carbohydrazide with ethyl chloroacetate (B1199739) can yield a thieno[3,2-e] ekb.egnih.govresearchgate.nettriazinone derivative. ekb.eg These cyclization strategies significantly expand the molecular diversity accessible from this thiophene (B33073) building block. researchgate.netresearchgate.net

| Reagent/Condition | Product Structure | Fused System |

| Carbon Disulfide, Pyridine | Fused thienothiadiazine | Thieno[3,2-e] ekb.egnih.govnih.govthiadiazine |

| Ethyl Chloroacetate, NaOEt | Fused thienotriazinone | Thieno[3,2-e] ekb.egnih.govresearchgate.nettriazinone |

| Chloroacetonitrile, Base | Fused aminothienotriazine | Amino-thieno[3,2-e] ekb.egnih.govresearchgate.nettriazine |

Nucleophilic Substitution Reactions Involving the Thiophene Ring

The thiophene ring itself can participate in substitution reactions. However, its reactivity is highly dependent on the electronic nature of the ring. In this compound, the thiophene ring is substituted with two electron-donating alkyl groups (ethyl and methyl). This increases the electron density of the ring, making it generally resistant to nucleophilic aromatic substitution (SNAr). nih.gov SNAr reactions on thiophene rings typically require the presence of strong electron-withdrawing groups to activate the ring system towards attack by nucleophiles. nih.gov

Consequently, direct displacement of a leaving group from the thiophene ring by a nucleophile is not a feasible strategy for this specific compound under standard conditions. The more characteristic reaction for such an electron-rich aromatic system would be electrophilic aromatic substitution, which would likely occur at the unsubstituted C2 position.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 4-Ethyl-5-methylthiophene-3-carbohydrazide can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The methyl group attached to the thiophene (B33073) ring would appear as a singlet. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and temperature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Triplet | 3H | -CH₂CH₃ |

| Value | Singlet | 3H | Thiophene-CH₃ |

| Value | Quartet | 2H | -CH₂ CH₃ |

| Value | Broad Singlet | 2H | -NHNH₂ |

Note: Specific chemical shift values are dependent on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the carbon of the methyl group, the four carbons of the thiophene ring, and the carbonyl carbon of the carbohydrazide group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | -CH₂CH₃ |

| Value | Thiophene-CH₃ |

| Value | -CH₂ CH₃ |

| Value | Thiophene C2 |

| Value | Thiophene C3 |

| Value | Thiophene C4 |

| Value | Thiophene C5 |

Note: Specific chemical shift values are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the amine and amide groups of the carbohydrazide moiety, typically appearing in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide would be observed around 1640-1680 cm⁻¹. C-H stretching vibrations for the alkyl groups would be seen in the 2850-3000 cm⁻¹ region, and C=C stretching from the thiophene ring would appear in the 1400-1600 cm⁻¹ range.

Table 3: Hypothetical IR Absorption Data for this compound

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| 3200-3400 | N-H Stretch (Amine and Amide) |

| 2850-3000 | C-H Stretch (Alkyl) |

| 1640-1680 | C=O Stretch (Amide) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can provide further structural information, helping to confirm the presence of the ethyl and methylthiophene moieties, as well as the carbohydrazide group.

X-ray Diffraction Studies for Solid-State Structure Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such a study would confirm the planarity of the thiophene ring and the conformation of the ethyl and carbohydrazide substituents. While no specific X-ray diffraction data for this compound is publicly available, studies on similar thiophene derivatives have been conducted, providing insights into their solid-state structures nih.gov.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the prediction of molecular geometry, electronic structure, and various other chemical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Ethyl-5-methylthiophene-3-carbohydrazide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netresearchgate.net Once the optimized geometry is achieved, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be calculated to understand the molecule's stability and polarity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netnih.gov For this compound, NBO analysis would elucidate the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

This analysis provides quantitative information about the stability arising from these interactions, expressed as second-order perturbation energies (E(2)). Key interactions would likely involve the lone pairs on the nitrogen and oxygen atoms of the carbohydrazide (B1668358) moiety and the π-system of the thiophene (B33073) ring.

Table 1: Hypothetical NBO Analysis Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C=O) | Data Not Available |

| LP(N) | π*(C=O) | Data Not Available |

| π(C=C) | π*(C=S) | Data Not Available |

| σ(C-H) | σ*(C-N) | Data Not Available |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO - EHOMO) are critical parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For this compound, the HOMO would likely be distributed over the electron-rich thiophene ring and the carbohydrazide group, indicating the sites susceptible to electrophilic attack. The LUMO's location would indicate the regions prone to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 2: Hypothetical FMO Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic reactions. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas, like the hydrogens of the hydrazide group, which are favorable for nucleophilic interaction.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods can predict spectroscopic data, which serves as a powerful tool for validating experimental findings and aiding in the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be predicted.

These predicted values, when compared to experimentally obtained NMR spectra, can confirm the proposed molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions. rsc.org

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only, as specific data is not available.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | Data Not Available | Data Not Available |

| Thiophene C3 | Data Not Available | Data Not Available |

| Thiophene C4 | Data Not Available | Data Not Available |

| Thiophene C5 | Data Not Available | Data Not Available |

| Ethyl CH₂ | Data Not Available | Data Not Available |

| Methyl CH₃ | Data Not Available | Data Not Available |

Theoretical Vibrational Frequencies (IR)

The vibrational modes of these molecules are complex, arising from the various functional groups present, including the thiophene ring, the carbohydrazide moiety (–CONHNH2), and the alkyl substituents. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. jetir.orgiosrjournals.org

For a related compound, 2-Thiophene Carbohydrazide, the vibrational assignments have been thoroughly analyzed. jetir.org Key vibrational modes include the N-H stretching of the hydrazide group, typically appearing in the 3300-3500 cm⁻¹ region. jetir.org The C=O stretching of the amide is a strong, characteristic band usually observed around 1680-1700 cm⁻¹. jetir.org Vibrations of the thiophene ring, including C-H stretching, C-C stretching, and C-S stretching, appear at lower frequencies and are crucial for confirming the integrity of the heterocyclic core. iosrjournals.org

A representative table of theoretical vibrational frequencies for the related compound 2-Thiophene Carbohydrazide, calculated using the B3LYP/6-311+G(d,p) method, is presented below to illustrate the expected vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) asym | 3412 | Asymmetric stretching of NH₂ group |

| ν(N-H) sym | 3352 | Symmetric stretching of NH₂ group |

| ν(N-H) amide | 3323 | Stretching of amide N-H group |

| ν(C=O) | 1686 | Stretching of carbonyl group |

| δ(NH₂) | 1630 | Scissoring of NH₂ group |

| ν(C-C) ring | 1528 | Stretching of thiophene ring C-C bonds |

| β(C-H) ring | 1283 | In-plane bending of thiophene C-H bonds |

| ν(C-S) ring | 852 | Stretching of thiophene C-S bond |

This data is for the related compound 2-Thiophene Carbohydrazide and serves as an illustrative example. jetir.orgiosrjournals.org

Molecular Docking Studies for Ligand-Target Interactions (for Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of thiophene carbohydrazide, this method is instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Studies have shown that thiophene carbohydrazide derivatives are a versatile scaffold for interacting with a range of biological targets. For instance, various derivatives have been docked against proteins implicated in cancer and infectious diseases.

Anticancer Targets:

Folate Receptor α (FRα): A study involving 25 novel thiophene-carbohydrazide containing compounds demonstrated their potential as FRα inhibitors, a target overexpressed in several cancers. The docking studies revealed binding affinities ranging from -8.2 to -11 kcal/mol, with the most potent compound showing a binding affinity of -11 kcal/mol. bepls.com

VEGFR2 and TGF-β2: In another study, new arylidenehydrazide derivatives of 3-amino-thiophene-2-carbohydrazide were synthesized and evaluated as anti-colon cancer agents. Molecular docking studies identified compounds that strongly inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Transforming Growth Factor Beta-2 (TGF-β2). The best inhibitors displayed docking scores of -9.733 kcal/mol for VEGFR2 and -11.604 kcal/mol for TGF-β2. bezmialem.edu.tr The interactions typically involved hydrogen bonds between the hydrazide moiety and key amino acid residues like Glu-885, as well as pi-cation interactions with residues like Lys-868. bezmialem.edu.tr

Antimicrobial Targets:

Bacterial Enzymes: Thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) have been investigated for their antimicrobial properties. Molecular docking simulations were used to predict the binding energies of potent compounds with enzymes like D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. nih.gov Another study explored the interaction of thiophene carbohydrazide derivatives with the enterotoxin from Bacillus cereus. researchgate.net

These studies collectively highlight that the carbohydrazide linker and the substituted thiophene ring are key pharmacophoric features, capable of forming multiple hydrogen bonds, hydrophobic, and electrostatic interactions within the active sites of various enzymes and receptors.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods used to correlate the chemical structure of a compound with a specific property or biological activity. For thiophene derivatives, QSAR models have been developed to predict their efficacy as therapeutic agents.

The general approach involves calculating a set of molecular descriptors for a series of compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., orbital energies). Statistical methods, such as multivariate linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity (e.g., inhibitory concentration IC50). nih.gov

For example, a 2D-QSAR study on substituted thiophene carboxamide derivatives was conducted to design potential anti-tubercular agents. jetir.org The resulting model indicated that electrotopological state indices for the number of -NH2 and oxygen atoms, as well as the distance between specific atoms, were significant contributors to the antitubercular activity. jetir.org Another study on thiophene derivatives as inhibitors of tubulin, a key anticancer target, established a 3D-QSAR model that successfully predicted the activity of new compounds. nih.gov

These models are valuable for:

Identifying the key structural features that govern the biological activity of thiophene carbohydrazide derivatives.

Predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

Providing insights into the mechanism of action at a molecular level.

While a specific SPR model for this compound was not found, the existing body of research on related thiophene derivatives demonstrates the power of this approach in medicinal chemistry. jetir.orgnih.gov The development of such models for this specific scaffold could significantly accelerate the discovery of new drug candidates.

Advanced Applications and Material Science Potential

Coordination Chemistry and Ligand Design

The carbohydrazide (B1668358) moiety is a well-established functional group in coordination chemistry, capable of acting as a versatile ligand for a variety of metal ions. The presence of both nitrogen and oxygen donor atoms allows for multiple coordination modes, leading to the formation of stable metal complexes with diverse geometries and properties. While specific studies on the metal complexation of 4-Ethyl-5-methylthiophene-3-carbohydrazide are not extensively documented, the behavior of analogous thiophene-based hydrazones and carbohydrazides provides significant insight into its potential.

Metal Complexation Studies

Research on hydrazones derived from thiophene-2-carbaldehyde (B41791) and pyridine-4-carbohydrazide has demonstrated their ability to form stable complexes with a range of transition metals, including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). derpharmachemica.com In these complexes, the ligand typically acts as a neutral, bidentate ligand, coordinating through the azomethine nitrogen and the thiophene (B33073) sulfur. derpharmachemica.com This mode of coordination results in the formation of stable five- or six-membered chelate rings, enhancing the thermodynamic stability of the resulting complexes.

Similarly, Schiff base ligands derived from 5-methylthiophene-2-carboxaldehyde and 2,6-pyridinediamine have been shown to form octahedral complexes with Co(II), Ni(II), Cu(II), and Cd(II) ions. nih.gov The study of these related compounds suggests that this compound would likely exhibit similar coordinating behavior, with the potential to bind to metal ions through the hydrazide nitrogen and the carbonyl oxygen, and potentially involving the thiophene sulfur in certain coordination modes. The specific geometry of the resulting complexes would be influenced by the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Table 1: Coordination Behavior of a Related Thiophene-Based Hydrazone Ligand

| Metal Ion | Coordination Number | Geometry | Magnetic Properties |

|---|---|---|---|

| Fe(III) | 6 | Octahedral | Paramagnetic |

| Ru(III) | 6 | Octahedral | Paramagnetic |

| Co(II) | 6 | Octahedral | Paramagnetic |

| Ni(II) | 6 | Octahedral | Paramagnetic |

| Cu(II) | 6 | Octahedral | Paramagnetic |

| Pd(II) | 4 | Square Planar | Diamagnetic |

| Zn(II) | 4 | Tetrahedral | Diamagnetic |

| Cd(II) | 4 | Tetrahedral | Diamagnetic |

| Hg(II) | 4 | Tetrahedral | Diamagnetic |

Source: Der Pharma Chemica derpharmachemica.com

Design of Ligands for Catalytic Applications

The design of effective ligands is paramount in the development of homogeneous catalysts. Thiophene-containing ligands have been explored for various catalytic applications due to their ability to fine-tune the electronic and steric properties of the resulting metal complexes. The hydrazide moiety in this compound offers a versatile platform for the synthesis of Schiff base ligands through condensation with various aldehydes and ketones.

These Schiff base ligands can then be complexed with transition metals to create catalysts for a range of organic transformations. For instance, metal complexes of thiophene Schiff base types have been investigated for their catalytic activity in reduction reactions. nih.gov The catalytic efficiency is often dependent on the stability of the complex and the electronic environment around the metal center, which can be modulated by the substituents on the thiophene ring and the carbonyl group of the hydrazide. The ethyl and methyl groups on the thiophene ring of this compound may influence the solubility and steric hindrance of the resulting metal complexes, which in turn could impact their catalytic performance.

Optoelectronic and Photochemical Material Development

Organic materials with tailored optical and electronic properties are at the forefront of materials science research, with applications ranging from light-emitting diodes to solar cells. Thiophene-based compounds are particularly promising in this area due to their extended π-conjugation, which facilitates charge transport and influences their absorption and emission characteristics.

Exploration in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for applications in optical communications, data storage, and optical computing. Organic molecules with large hyperpolarizabilities are desirable for NLO applications. Research on thieno[2,3-b]thiophene-2,5-dicarbohydrazide Schiff base derivatives has shown that these materials can exhibit significant third-order nonlinear susceptibility (χ(3)) and a high nonlinear refractive index (n2). nih.gov

These properties are attributed to the intramolecular charge transfer that occurs within the molecules, which is enhanced by the presence of donor and acceptor groups connected by a π-conjugated system. The thiophene ring acts as a π-bridge, facilitating this charge transfer. The carbohydrazide moiety can be derivatized to introduce different functional groups, thereby tuning the NLO properties of the material. It is plausible that derivatives of this compound could also exhibit interesting NLO properties, although specific experimental data is not yet available.

Table 2: Non-Linear Optical Properties of a Related Thieno[2,3-b]thiophene Derivative

| Property | Value |

|---|---|

| Energy Band Gap (eV) | 1.92 |

| Nonlinear Refractive Index (n2) | High |

| Third-Order Nonlinear Susceptibility (χ(3)) | High |

Source: Journal of Ovonic Research nih.gov

Potential in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, offering the potential for lower-cost fabrication and flexible device architectures. The sensitizing dye is a critical component of a DSSC, responsible for absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer. Thiophene-based organic dyes have been extensively investigated as sensitizers in DSSCs due to their strong light-harvesting capabilities in the visible region of the electromagnetic spectrum and their tunable electrochemical properties. researchgate.netrsc.orgnih.govnih.govmdpi.com

The general structure of a thiophene-based dye for DSSCs consists of a donor group, a π-conjugated spacer (often containing thiophene units), and an acceptor/anchoring group that binds to the semiconductor surface. While this compound itself has not been reported as a DSSC sensitizer, its core structure could be modified to incorporate the necessary donor and acceptor moieties. The carbohydrazide group could potentially serve as a precursor to an anchoring group, or it could be modified to link to a stronger acceptor. The ethyl and methyl substituents on the thiophene ring can also influence the dye's properties, such as its solubility and tendency to aggregate on the semiconductor surface.

Chemosensor and Detection System Design

Chemosensors are molecules designed to selectively bind to a specific analyte, producing a detectable signal, such as a change in color or fluorescence. Thiophene-based compounds have been successfully employed in the design of chemosensors for a variety of analytes, including metal ions and anions. nih.gov The sensing mechanism often relies on the coordination of the analyte to the chemosensor, which perturbs the electronic structure of the molecule and leads to a change in its photophysical properties.

The carbohydrazide functionality in this compound provides a convenient handle for the synthesis of more complex chemosensor structures. For example, condensation with appropriate aldehydes can yield Schiff bases with specific binding pockets for target analytes. Research on thieno[2,3-b]thiophene-2,5-dicarbohydrazide Schiff base derivatives has demonstrated their potential for the detection of various metal ions, including Cu2+, Ni2+, Fe3+, Mn2+, Pb2+, and Co2+. nih.gov The binding of these metal ions to the Schiff base ligand resulted in a discernible change in the absorption spectrum, allowing for their detection. This suggests that derivatives of this compound could be developed into effective chemosensors for environmental or biological monitoring.

Other Emerging Material Science Applications

The unique molecular architecture of thiophene-carbohydrazide derivatives lends itself to applications beyond the more established fields of organic electronics and nonlinear optics. Researchers are actively exploring their utility in areas such as coordination chemistry, the development of chemosensors, and as components in corrosion inhibitors.

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The carbohydrazide group is an excellent ligand for coordinating with metal ions, enabling the formation of complex supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their high porosity, large surface areas, and tunable chemical and physical properties. Thiophene-3-carbohydrazide derivatives can act as organic linkers, bridging metal centers to create extended one-, two-, or three-dimensional networks.

The incorporation of the thiophene unit into these frameworks is particularly advantageous. The sulfur atom in the thiophene ring can also participate in coordination, leading to unique structural motifs and potentially enhanced electronic or catalytic properties. The resulting metal complexes have been investigated for their luminescent and electrochemical properties. For instance, various metal complexes involving hydrazone derivatives of thiophene-2-carbaldehyde and pyridine-4-carbohydrazide have been synthesized and characterized, demonstrating a range of geometries from octahedral to tetrahedral depending on the metal ion.

Potential applications for MOFs and coordination polymers based on this compound could include:

Gas Storage and Separation: The porous nature of these materials could allow for the selective adsorption and storage of gases like hydrogen, carbon dioxide, or methane.

Catalysis: The metal centers within the framework can act as catalytic sites for various organic reactions.

Luminescent Materials: The interaction between the organic linker and the metal ion can give rise to interesting photophysical properties, making them suitable for applications in sensors, displays, and lighting. For example, rhenium(I) and iridium(III) complexes are known for their strong luminescence.

Chemosensors:

The ability of the carbohydrazide moiety to bind to specific analytes, coupled with the electronic properties of the thiophene ring, makes these compounds promising candidates for the development of chemosensors. Upon binding to a target molecule or ion, a detectable change in the optical or electronic properties of the thiophene-carbohydrazide derivative can occur. This change, such as a shift in absorption or fluorescence wavelength, can be used for qualitative or quantitative analysis.

Hole-Transporting Materials in Optoelectronics:

Thiophene-based hydrazones have been investigated as hole-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials facilitate the movement of positive charge carriers (holes) within the device, which is crucial for efficient operation. The performance of these materials is often characterized by their ionization potential and hole-drift mobility.

| Compound | Ionization Potential (eV) | Hole-Drift Mobility (cm²/Vs) | Electric Field (V/cm) |

|---|---|---|---|

| Thiophene-2-carbaldehyde N,N-diphenylhydrazone | -5.25 | >10⁻⁵ | High |

| di-(2-(4-vinylbenzyl)-2-phenyl-1-((thiophene-2-yl)methylene))hydrazone | 4.82 - 5.35 | Approached 10.5 | High |

Nonlinear Optical (NLO) Materials:

Derivatives of thiophene-hydrazones have shown potential for use in nonlinear optical (NLO) applications. These materials can alter the properties of light that passes through them, which is a critical function in technologies like optical switching and frequency conversion. The second-harmonic generation (SHG) efficiency is a key metric for these materials.

| Compound | SHG Efficiency (relative to Urea) |

|---|---|

| Thiophene- and bithiophene-based hydrazone crystals | ~100 times greater |

| (thiophene-2-carbaldehyde)-4-nitrophenylhydrazone (T-NPH) | Significantly large |

Corrosion Inhibitors:

Thiophene-3-carbohydrazide derivatives have been studied for their potential as corrosion inhibitors for metals, particularly in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of these inhibitors is attributed to the presence of heteroatoms (N, O, and S) and the aromatic ring, which act as active centers for adsorption.

Biological Activity Research of 4 Ethyl 5 Methylthiophene 3 Carbohydrazide Derivatives

Antimicrobial Efficacy Studies (non-clinical)

Derivatives of 4-Ethyl-5-methylthiophene-3-carbohydrazide have been the subject of numerous non-clinical studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that modifications to the core structure can lead to significant antibacterial and antifungal activities.

The antibacterial potential of thiophene (B33073) derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov A number of N-substituted piperazinylquinolone derivatives were synthesized and assessed for their antibacterial action. nih.gov Preliminary findings showed that many of these compounds had activity that was comparable to or better than the parent piperazinylquinolones when tested against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, the ciprofloxacin (B1669076) derivative 5a , which contains an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] moiety, demonstrated a significant increase in potency against staphylococci while retaining its effectiveness against Gram-negative bacteria. nih.gov

In another study, a series of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and screened against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli. The results, determined by agar (B569324) well diffusion and broth dilution methods, indicated that compounds 4a and 4c exhibited the highest zones of inhibition at a concentration of 50 mg/well. mdpi.com

Further research into thiophene-2-carboxamide derivatives revealed that 3-amino thiophene-2-carboxamide compounds generally displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts. nih.gov Specifically, derivative 7b , which is substituted with a methoxy (B1213986) group, showed the most significant inhibition against the Gram-positive bacteria S. aureus and B. subtilis. nih.gov The antibacterial activity of selected thiophene derivatives is summarized in the table below.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 5a | Staphylococcus aureus, Staphylococcus epidermidis | Improved potency compared to parent piperazinylquinolones | nih.gov |

| 4a | ESBL-producing E. coli | Zone of inhibition: 13 ± 2 mm at 50 mg/well | mdpi.com |

| 4c | ESBL-producing E. coli | Zone of inhibition: 15 ± 2 mm at 50 mg/well | mdpi.com |

| 7b | S. aureus, B. subtilis | Highest activity index among tested thiophene-2-carboxamides | nih.gov |

The antifungal properties of thiophene derivatives have also been a focus of investigation. A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov In vitro antifungal assays demonstrated that a majority of these compounds possessed fair to potent activity against seven tested phytopathogenic fungi. nih.gov Compounds 4b , 4g , 4h , 4i , and 5j were particularly effective against Sclerotinia sclerotiorum, with EC50 values ranging from 0.1 to 1.1 mg/L. nih.gov Compound 4i displayed the most potent activity against this fungus. nih.gov

Additionally, in a study of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a slight antifungal effect was observed for compounds 2 , 3 , 5 , 8 , 15 , and 16 against yeast-like fungi of the genus Candida. mdpi.com The most sensitive strain to these compounds was Candida parapsilosis. mdpi.com

Table 2: Antifungal Activity of Selected Thiophene Derivatives

| Compound | Test Organism | EC50/Activity | Reference |

|---|---|---|---|

| 4b | Sclerotinia sclerotiorum | 0.1 - 1.1 mg/L | nih.gov |

| 4g | Sclerotinia sclerotiorum | 0.1 - 1.1 mg/L | nih.gov |

| 4h | Sclerotinia sclerotiorum | 0.1 - 1.1 mg/L | nih.gov |

| 4i | Sclerotinia sclerotiorum | Most potent in series | nih.gov |

| 5j | Sclerotinia sclerotiorum | 0.1 - 1.1 mg/L | nih.gov |

| 2, 3, 5, 8, 15, 16 | Candida parapsilosis | Slight antifungal effect | mdpi.com |

Anti-Inflammatory and Analgesic Investigations (non-clinical)

The potential for thiophene derivatives to act as anti-inflammatory and analgesic agents has been explored in non-clinical models. One study investigated the pharmacological profile of a novel pyrazole (B372694) derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423 ), which demonstrated potent anti-inflammatory and analgesic effects. nih.gov This compound was found to be a selective cyclooxygenase-2 (COX-2) inhibitor, being 150 times more selective for COX-2 than cyclooxygenase-1 (COX-1). nih.gov Oral administration of FR140423 dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis. nih.gov Its anti-hyperalgesic effects in a yeast-induced model were five-fold more potent than those of indomethacin. nih.gov

Another compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101 ), also exhibited significant analgesic and anti-inflammatory activities. nih.gov Its analgesic activity was found to be more potent than other anti-inflammatory drugs in the phenylquinone test in mice, and it showed the most potent analgesic activity in the Randall-Selitto test in rats. nih.govM73101 also possessed potent inhibitory effects on acute inflammatory edema and suppressed capillary permeability. nih.gov

Antitumor and Antiproliferative Evaluations (non-clinical)

A significant area of research for this compound derivatives is their potential as antitumor and antiproliferative agents. These studies have largely focused on their in vitro effects on various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

The in vitro cytotoxicity of novel thiophene derivatives has been evaluated against a panel of human cancer cell lines. In one study, the cytotoxicity of compounds derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile (B52724) was measured against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines. researchgate.net The results indicated that compounds 3 , 5 , 9c , 11 , 13a , 13c , 17 , and 19b were the most active compounds against these cell lines. researchgate.net

Another investigation focused on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. nih.gov The antiproliferative activity of these derivatives was assessed against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2 showed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

Furthermore, a series of 5-arylthieno[2,3-d]pyrimidines were reported to have cytotoxicity on the MCF-7 breast cancer cell line with IC50 values of 9.1 nM and 28.0 nM for two of the studied compounds. nih.gov The cytotoxic activity of selected thiophene derivatives is presented in the table below.

Table 3: In Vitro Cytotoxicity of Selected Thiophene Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2 | MCF-7 | 4.3 ± 0.11 µg/mL | nih.gov |

| 3, 5, 9c, 11, 13a, 13c, 17, 19b | MCF-7, NCI-H460, SF-268 | Most active in series | researchgate.net |

| 5-arylthieno[2,3-d]pyrimidine 1 | MCF-7 | 9.1 nM | nih.gov |

| 5-arylthieno[2,3-d]pyrimidine 2 | MCF-7 | 28.0 nM | nih.gov |

The mechanism of antitumor activity for some thiophene derivatives has been linked to the inhibition of various kinases. A series of 5-hydroxybenzothiophene derivatives were developed as multi-kinase inhibitors. nih.gov The hydrazide derivative 16b emerged as a potent inhibitor, displaying low IC50 values against several key kinases: 11 nM against Clk4, 87 nM against DRAK1, 125.7 nM against haspin, 163 nM against Clk1, 284 nM against Dyrk1B, and 353.3 nM against Dyrk1A. nih.gov

In the context of epidermal growth factor receptor (EGFR) inhibition, a new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized. nih.gov Compound 9u demonstrated excellent antitumor activity, with IC50 values of 0.35 µM against A549 cells, 3.24 µM against MCF-7 cells, 5.12 µM against PC-3 cells, and 0.091 µM against EGFR kinase. nih.gov

Additionally, the inhibitory activity of certain derivatives against α-glucosidase has been explored. A study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives showed that these compounds exhibited potent, noncompetitive inhibition of α-glucosidase. researchgate.nettubitak.gov.tr The inhibitory activity was influenced by halogen substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups. tubitak.gov.tr

Table 4: Kinase Inhibition by Selected Thiophene Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 16b | Clk4 | 11 nM | nih.gov |

| 16b | DRAK1 | 87 nM | nih.gov |

| 16b | haspin | 125.7 nM | nih.gov |

| 16b | Clk1 | 163 nM | nih.gov |

| 16b | Dyrk1B | 284 nM | nih.gov |

| 16b | Dyrk1A | 353.3 nM | nih.gov |

| 9u | EGFR | 0.091 µM | nih.gov |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | α-glucosidase | Potent, noncompetitive inhibition | researchgate.nettubitak.gov.tr |

Structure-Activity Relationship (SAR) Analysis of Bioactive Derivatives

A detailed structure-activity relationship (SAR) analysis for derivatives of this compound is contingent on the availability of specific biological activity data for a series of related compounds. As such data is currently limited in the scientific literature, a comprehensive SAR analysis cannot be constructed at this time.

However, general SAR principles from related classes of compounds can provide guidance for the future design of bioactive this compound derivatives:

Hydrazone Formation: The condensation of the carbohydrazide (B1668358) with various aldehydes and ketones to form hydrazones is a common strategy to generate libraries of bioactive compounds. The nature of the substituent on the arylidene or alkylidene moiety of the hydrazone can significantly influence biological activity. For example, in anticonvulsant hydrazones, both electron-donating and electron-withdrawing substituents on an aromatic ring can modulate activity. nih.gov

Substitution on the Thiophene Ring: The ethyl and methyl groups at the 4 and 5 positions of the thiophene ring contribute to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. Variations at these positions could impact biological activity.

Cyclization of the Hydrazide Moiety: The carbohydrazide functional group is a versatile precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. These modifications can alter the electronic and steric properties of the molecule, potentially leading to enhanced or more specific biological activities.

Future research involving the synthesis and systematic biological evaluation of a library of this compound derivatives is necessary to establish clear and specific structure-activity relationships for this promising chemical scaffold.

No Publicly Available Research Found for this compound Derivatives

The executed searches for "this compound derivatives biological activity," "substituent effects on efficacy of this compound derivatives," and "stereochemical influences on biological response of this compound derivatives" did not yield any relevant scholarly articles, clinical studies, or database entries.

While the broader class of thiophene compounds is known for a wide range of biological activities, the specific research requested on this compound derivatives, including detailed findings and data tables on substituent and stereochemical effects, does not appear to be available in the public domain. Consequently, the requested article with the specified detailed structure and content cannot be generated at this time.

Future Research Directions and Research Gaps

Development of Novel Synthetic Methodologies

The advancement of synthetic methodologies is crucial for producing 4-Ethyl-5-methylthiophene-3-carbohydrazide and its derivatives more efficiently. Current methods for preparing carbohydrazides often involve the hydrazinolysis of carboxylic acid esters. hhu.de However, developing more direct and milder conditions is a valuable goal. hhu.de Future research could focus on one-pot synthesis reactions, which reduce waste and improve efficiency by minimizing intermediate steps. nih.gov Metal-free synthesis approaches are also a key area of interest to minimize metal toxicity and advance green chemistry principles. nih.gov

Key areas for methodological development include:

Multicomponent Reactions (MCRs): Designing MCRs, such as modifications of the Gewald reaction, could enable the one-pot synthesis of complex thiophene (B33073) derivatives with varied substitution patterns from simple precursors. nih.gov

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Catalytic Innovations: Exploring novel catalysts, including biocatalysts or nano-catalysts, could provide more selective and efficient pathways to the target molecule, potentially under milder reaction conditions. A reported efficient method for synthesizing 2-thiophenecarbohydrazide involves using catalytic coupling reagents to activate esters or amides for reaction with hydrazine (B178648), achieving yields over 90%. hhu.de

| Synthetic Approach | Potential Advantages | Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. nih.gov | Designing novel one-pot procedures for substituted thiophene carbohydrazides. |

| Flow Chemistry | Enhanced safety, improved scalability, higher purity. | Adapting existing batch syntheses to continuous flow systems. |

| Novel Catalysis | Higher selectivity, milder conditions, potential for asymmetry. | Screening and developing new catalysts for C-C and C-N bond formation. |

Exploration of Undiscovered Derivatization Pathways

The carbohydrazide (B1668358) moiety of this compound is a versatile functional group, serving as a building block for a wide array of heterocyclic compounds. hhu.de Future research should systematically explore new derivatization pathways to expand the chemical space around this core structure. The synthesis of hydrazones, Schiff bases, pyrazoles, oxadiazoles, and thiazoles from thiophene-based carbohydrazides has already shown promise for developing compounds with significant biological activities. tandfonline.comdergipark.org.tr

Potential derivatization strategies include:

Cyclization Reactions: Investigating novel cyclization reactions of the carbohydrazide with various bifunctional reagents to create new fused and spiro-heterocyclic systems. For instance, a spiro-indoline-oxadiazole derivative of a thiophene carbohydrazide showed potent and selective activity against Clostridium difficile. tandfonline.comnih.gov

N-Acylation and Sulfonylation: Exploring a wider range of acyl and sulfonyl chlorides to introduce diverse substituents on the hydrazide nitrogen, which can significantly modulate the compound's physicochemical and biological properties.

Condensation with Bioactive Aldehydes/Ketones: Reacting the carbohydrazide with a broad library of aldehydes and ketones derived from other known pharmacophores to create hybrid molecules with potential synergistic activities.

In-Depth Mechanistic Studies of Biological Activities

While thiophene derivatives are known to possess a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, antiviral, and antitumor effects—the precise mechanisms of action are often not fully elucidated. nih.govencyclopedia.pubresearchgate.net For this compound and its future derivatives, it is imperative to move beyond preliminary activity screening to in-depth mechanistic studies.

Future research should focus on:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or nucleic acids that derivatives interact with.

Pathway Analysis: Investigating how these compounds affect specific signaling pathways within cells. For example, studies could explore impacts on pathways like JNK/ROS-mediated mitochondrial apoptosis or the inhibition of enzymes like DNA gyrase. encyclopedia.pubresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds and correlating these changes with biological activity to understand the key molecular features required for potency and selectivity. nih.gov This can help identify favorable substitution patterns for specific biological targets. nih.gov

Advanced Computational Modeling for Drug Design and Material Science

Computational approaches are indispensable tools for accelerating the discovery and optimization of new chemical entities. nih.gov For this compound, integrating advanced computational modeling can streamline the design of derivatives with enhanced properties for both medicinal and material science applications.

Key computational strategies include:

Molecular Docking: Simulating the binding of newly designed derivatives to the active sites of known biological targets to predict their affinity and binding mode. tandfonline.comrsc.org This helps prioritize which compounds to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity, providing predictive power for designing more potent compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior and stability of ligand-protein complexes over time, offering deeper insights into the binding interactions. mdpi.com

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with better drug-like profiles early in the discovery process. mdpi.com

| Computational Tool | Application in Research | Potential Outcome |

| Molecular Docking | Predict binding affinity and orientation of derivatives in target proteins. nih.gov | Prioritization of synthetic targets with high potential for biological activity. |

| QSAR | Correlate chemical structure with observed activity to build predictive models. nih.gov | Rational design of new derivatives with improved potency. |

| MD Simulations | Analyze the stability and conformational changes of protein-ligand complexes. mdpi.com | Deeper understanding of binding mechanisms and interaction dynamics. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.com | Early-stage deselection of candidates likely to fail in later development stages. |

Integration with Green Chemistry Principles in Synthesis

The growing emphasis on environmental sustainability necessitates the integration of green chemistry principles into the synthesis of this compound and its derivatives. nih.gov Future research should prioritize the development of environmentally benign synthetic routes that minimize waste and energy consumption. researchgate.neteurekaselect.com

Areas for green chemistry integration include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. nih.gov

Solvent-Free Reactions: Developing synthetic methods that proceed without a solvent, often aided by techniques like grinding or microwave irradiation. nih.goveurekaselect.com

Atom Economy: Designing reactions, such as addition and multicomponent reactions, that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. organic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption. eurekaselect.com

High-Throughput Screening of New Derivatives

To efficiently explore the biological potential of a large library of derivatives synthesized from the this compound scaffold, high-throughput screening (HTS) is an essential strategy. HTS allows for the rapid testing of thousands of compounds against various biological targets. rjpbr.com

Future research directions involving HTS include:

Broad-Spectrum Bioactivity Screening: Screening derivative libraries against a diverse panel of targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease. nih.gov

Virtual HTS: Using computational docking to screen large virtual libraries of potential derivatives against the structures of biological targets, selecting only the most promising candidates for actual synthesis and in vitro testing. nih.gov

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired phenotypic change (e.g., inhibition of cancer cell proliferation) without prior knowledge of the specific molecular target.

The combination of combinatorial synthesis and HTS can rapidly generate extensive SAR data, accelerating the identification of lead compounds for further development. nih.gov

Q & A

Q. What are the common synthetic routes for 4-ethyl-5-methylthiophene-3-carbohydrazide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves cyclization of thiophene precursors with hydrazine derivatives. For example, analogous compounds like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide are synthesized via cyclization using triethylamine and sulfur, followed by hydrazide formation . Key validation steps include:

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and packing diagrams .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on structurally similar thiophene derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods to minimize inhalation (respiratory toxicity noted in Category 3 hazards) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies:

Q. What strategies optimize reaction yields in derivatization (e.g., pyrazole or pyrimidine ring formation)?

Methodological Answer: Yield optimization for heterocyclic derivatives involves:

Q. Example Table: Reaction Conditions and Yields

| Derivative Type | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrazole | Et3N | 80 | 4 | 62 |

| Pyrimidine | DBU | 100 | 2 | 78 |

Q. How are crystallographic disorders modeled in structures with flexible substituents (e.g., ethyl groups)?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity in drug discovery contexts?

Methodological Answer:

- DFT-based Fukui indices : Identify nucleophilic/electrophilic sites for covalent inhibitor design .

- Molecular docking : AutoDock Vina to screen binding affinities with target enzymes (e.g., kinases) .

- ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and BBB permeability .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and calculated IR spectra?

Methodological Answer:

- Scale factors : Apply a 0.96–0.98 scaling factor to harmonic frequencies in DFT to match anharmonic experimental peaks .

- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers contributing to experimental bands .

- Isotope effects : Compare deuterated analogs to validate -NH2 vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.